2,5-Difluorophenol

Descripción

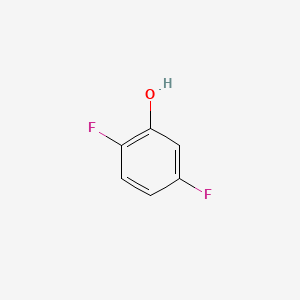

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXKVYFOWNAVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181594 | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-31-7 | |

| Record name | 2,5-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2713-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EYY8S7LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenol is a fluorinated aromatic organic compound that serves as a versatile building block in various chemical syntheses. Its unique electronic properties, imparted by the two fluorine substituents on the phenol ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of fluorine atoms can significantly alter the parent molecule's physical, chemical, and biological properties, including acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and reactivity.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

Data Presentation: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂O | [2][3] |

| Molecular Weight | 130.09 g/mol | [2][4] |

| CAS Number | 2713-31-7 | [2][4] |

| Appearance | White to almost white powder or lump | |

| Melting Point | 40 - 44 °C | |

| Boiling Point | 145 °C (at 760 mmHg) | |

| Density (estimate) | 1.2483 g/cm³ | [5] |

| Flash Point | 53 °C (128 °F) - closed cup | [5][6] |

| Solubility | Slightly soluble in water | [5] |

| pKa (predicted) | 7.71 ± 0.10 | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the hydroxyl group and the two fluorine atoms on the aromatic ring.

Acidity: Phenols are weakly acidic due to the resonance stabilization of the phenoxide ion.[7] The presence of electron-withdrawing fluorine atoms increases the acidity of the phenolic proton compared to phenol itself.[7][8] This is due to the inductive effect of fluorine, which helps to stabilize the negative charge of the resulting phenoxide ion.[7]

Reactivity in Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[7] Conversely, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, yet it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.[7] In this compound, the directing effects of the hydroxyl and fluorine groups will influence the position of incoming electrophiles. The positions ortho and para to the hydroxyl group (positions 4 and 6) are activated. The fluorine atoms will influence the overall reactivity and may direct substitution to available positions based on the specific reaction conditions.

Synthesis Workflow

While various methods for the synthesis of fluorophenols exist, a common conceptual pathway involves the modification of a difluorinated benzene derivative. The following diagram illustrates a logical workflow for the potential synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Data Presentation: Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available from Sigma-Aldrich. | [4] |

| ¹³C NMR | Spectra available from Sigma-Aldrich. | [4] |

| IR Spectroscopy | Gas-phase IR spectrum available from NIST. FTIR spectra (Neat and ATR-Neat) available from Bio-Rad Laboratories. | [4][9] |

| Mass Spectrometry | GC-MS data available from NIST. Molecular Ion (M⁺) at m/z = 130. | [4] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[1] The tube is tapped gently to pack the sample to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11]

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube or fusion tube.[12][13]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[14][15] The test tube is attached to a thermometer and heated in a suitable apparatus.[12]

-

Heating: The sample is heated gently. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][16]

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in a given solvent.

Methodology:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[17]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[17]

-

Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[17][18]

-

Observation: The compound's solubility is observed and classified (e.g., soluble, slightly soluble, insoluble) based on whether a homogeneous solution is formed.

pKa Determination

Objective: To determine the acid dissociation constant of this compound.

Methodology (Spectrophotometric Titration):

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[19] A series of buffer solutions with known pH values are also prepared.[2]

-

Spectrophotometric Measurement: An aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.[19] The acidic (phenol) and basic (phenoxide) forms will have different absorption spectra.

-

Data Analysis: The ratio of the concentrations of the deprotonated form (A⁻) to the protonated form (HA) is determined from the absorbance data at a wavelength where the two species have different molar absorptivities.

-

pKa Calculation: The pKa is determined by plotting the pH of the solutions against the logarithm of the ratio [A⁻]/[HA]. According to the Henderson-Hasselbalch equation, the pKa is the pH at which this ratio is equal to 1 (log ratio = 0).[20]

Logical Relationships of Properties and Applications

The physical and chemical properties of this compound are directly linked to its applications in research and industry.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. byjus.com [byjus.com]

- 7. kaibangchem.com [kaibangchem.com]

- 8. quora.com [quora.com]

- 9. This compound [webbook.nist.gov]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. pennwest.edu [pennwest.edu]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 20. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to 2,5-Difluorophenol (CAS: 2713-31-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluorophenol, a key fluorinated building block in modern chemistry. It covers its physicochemical properties, synthesis, applications, biological significance through its derivatives, detailed experimental protocols, and essential safety information.

Core Physicochemical and Safety Data

This compound is a difluorinated aromatic compound valued for its unique electronic properties, which it imparts to larger, more complex molecules.[1] Its structure consists of a phenol ring substituted with two fluorine atoms at the 2 and 5 positions.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference(s) |

| CAS Number | 2713-31-7 | [1][2][3] |

| Molecular Formula | C₆H₄F₂O | [1][2][4] |

| Molecular Weight | 130.09 g/mol | [1][3][4][5] |

| Appearance | White to off-white or yellow solid, crystals, or chunks. | [1][5] |

| Melting Point | 40 - 44 °C | [1][2][3][5] |

| Boiling Point | 145 °C | [1][2][5] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |

| Density | ~1.351 g/cm³ | |

| Vapor Pressure | 2.16 mmHg at 25 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| IUPAC Name | This compound | [4] |

| InChI Key | INXKVYFOWNAVMU-UHFFFAOYSA-N | [3][4] |

Safety and Handling Summary

This compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[6][7] It is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[3][6]

| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |

| Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | [3][6][7] |

| Signal Word | Danger | [3][6] |

| Hazard Statements | H228: Flammable solid.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |

| Handling | Use only in a well-ventilated area.[7] Keep away from heat, sparks, and open flames.[6][7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6][8] | |

| Storage | Store locked up in a cool, dry, and well-ventilated place.[6][7] Keep container tightly closed.[7] Store in a flammables area. | |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6] Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[6] | |

| PPE | Wear protective gloves, protective clothing, eye protection (eyeshields), and face protection.[3][6][7] Use a type P3 (EN 143) respirator cartridge for dust/aerosol protection.[3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available 1,4-difluorobenzene. A common and reliable pathway involves nitration, followed by reduction of the nitro group to an amine, and finally diazotization and hydrolysis to yield the phenol.[9][10][11]

The logical workflow for this synthetic route is illustrated below.

Applications in Research and Development

This compound is a versatile intermediate primarily used in the synthesis of high-value specialty chemicals.[1][5] The presence of two fluorine atoms can significantly enhance the biological activity, metabolic stability, and binding affinity of the final products.[1][12]

-

Pharmaceutical Development: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[1][5] The 2,5-difluorophenyl moiety is incorporated into various therapeutic agents, including antifungal drugs like Isavuconazole and its intermediates.[3][4][13]

-

Agrochemicals: The compound is used to create potent and selective herbicides and pesticides, where the fluorine atoms contribute to the molecule's efficacy and stability.[1][5]

-

Material Science: It is employed in the production of advanced polymers and liquid crystals, imparting enhanced thermal stability and chemical resistance to the final materials.[1][5]

Biological Significance of 2,5-Difluorophenyl Derivatives

While this compound itself is not typically the biologically active agent, the 2,5-difluorophenyl moiety it provides is a key pharmacophore in many enzyme inhibitors. A prominent example is its use in the development of Phosphodiesterase type 5 (PDE5) inhibitors.[13]

PDE5 is a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7][8] This pathway regulates a wide range of physiological processes, including smooth muscle relaxation and vasodilation.[8][14] PDE5 inhibitors block the degradation of cGMP, leading to its accumulation and enhanced downstream signaling.[2][8] This mechanism is the basis for treatments of erectile dysfunction and pulmonary hypertension.[12][15]

The diagram below illustrates the NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis via Diazotization of 2,5-Difluoroaniline

This protocol describes the final step in the synthesis of this compound from its aniline precursor.[9][10]

-

Materials: 2,5-Difluoroaniline, concentrated sulfuric acid, sodium nitrite (NaNO₂), water, ice, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate, steam distillation apparatus.

-

Procedure:

-

Diazotization: In a flask equipped for cooling and stirring, prepare a dilute solution of sulfuric acid in water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 2,5-difluoroaniline (1.0 eq) to the cold acid solution with vigorous stirring to form a fine suspension of the amine salt.

-

Prepare a pre-cooled aqueous solution of sodium nitrite (1.05 eq). Add this solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

Hydrolysis: Gently heat a separate vessel containing water to boiling. Add the cold diazonium salt solution slowly to the boiling water. The diazonium salt will decompose, evolving nitrogen gas and forming this compound.

-

Isolation: The product, this compound, can be isolated from the reaction mixture by steam distillation.

-

Collect the distillate and extract it multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified further by vacuum distillation or recrystallization.

-

Protocol 2: Quantitative Analysis by GC-MS

This protocol outlines a method for the quantitative analysis of this compound in aqueous samples, which includes a derivatization step to improve chromatographic performance.[14]

-

Materials: Aqueous sample containing this compound, internal standard (e.g., 4-chlorophenol-d4), ethyl acetate, hydrochloric acid, anhydrous sodium sulfate, derivatizing agent (e.g., BSTFA with 1% TMCS), GC-MS system.

-

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the aqueous sample in a vial, add the internal standard.

-

Adjust the sample pH to ~2 using hydrochloric acid to ensure the phenol is fully protonated.

-

Add an equal volume of ethyl acetate, cap the vial, and vortex for 2 minutes to extract the analyte.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial.

-

-

Derivatization (Silylation):

-

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of the silylating agent (BSTFA + 1% TMCS) to the dried residue.

-

Tightly cap the vial and heat at 70 °C for 30 minutes to form the volatile trimethylsilyl (TMS) ether derivative.

-

Cool the vial to room temperature before analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Oven Program: Initial temp 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan or Selected Ion Monitoring (SIM) mode for quantification.

-

-

Quantification: Create a calibration curve using standards prepared in the same manner. The concentration of this compound in the sample is determined by comparing its peak area relative to the internal standard against the calibration curve.

-

References

- 1. The Role of PDE5 Inhibitors and the NO/cGMP Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 13. GSRS [precision.fda.gov]

- 14. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 15. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure of 2,5-Difluorophenol

Introduction

This compound is a fluorinated aromatic organic compound with the chemical formula C₆H₄F₂O.[1][2][3] As a substituted phenol, it serves as a valuable building block in medicinal chemistry and materials science. The presence and position of the two fluorine atoms significantly influence the molecule's electronic properties, acidity, and intermolecular interactions. This can impart unique characteristics to larger molecules, such as enhanced metabolic stability or improved binding affinity to biological targets.[4] This guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data and detailed experimental protocols for its analysis and synthesis.

Molecular Structure and Properties

The structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and two fluorine atoms (-F) at positions 2 and 5.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

Key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 2713-31-7 | [1][5][6] |

| Molecular Formula | C₆H₄F₂O | [1][3][5][6] |

| Molecular Weight | 130.09 g/mol | [3][5][6] |

| InChIKey | INXKVYFOWNAVMU-UHFFFAOYSA-N | [1][5][6] |

| SMILES | C1=CC(=C(C=C1F)O)F | [5] |

| Enthalpy of Sublimation (ΔsubH°) | 68.0 ± 1.4 kJ/mol | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

NMR Spectroscopy

While specific experimental data for this compound was not found in the search results, predicted data based on the analysis of similar compounds like 2,4-Difluorophenol is presented.[7] The fluorine atoms induce characteristic splitting patterns (C-F and H-F couplings).

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 (C-OH) | ~145-155 | Doublet of doublets |

| C2 (C-F) | ~150-160 | Doublet |

| C3 | ~105-115 | Doublet |

| C4 | ~110-120 | Doublet |

| C5 (C-F) | ~150-160 | Doublet |

| C6 | ~115-125 | Singlet or small doublet |

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.7-6.9 | Doublet of doublets |

| H-4 | ~6.8-7.0 | Triplet of doublets |

| H-6 | ~6.9-7.1 | Doublet of doublets |

| -OH | ~5.0-6.0 | Broad singlet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| 1300 - 1200 | Strong | C-O Stretch (phenolic) |

| 1280 - 1100 | Strong | C-F Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: Data is based on characteristic absorption ranges for functional groups found in similar molecules like 2,4-Difluorophenol.[8]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100.0 | [M]⁺ (Molecular Ion) |

| 131 | 6.5 - 7.5 | [M+1]⁺ Isotope Peak |

| 101 | 15 - 20 | [M - CHO]⁺ |

| 82 | 70 - 75 | Fragmentation product |

Note: Data is inferred from NIST library data for the molecular ion and common fragmentation patterns of fluorophenols.[5][8]

Microwave Spectroscopy

The precise geometric structure of this compound has been determined using microwave spectroscopy, which provides highly accurate data on rotational constants and allows for the calculation of bond lengths and angles.[9] This technique is crucial for distinguishing between conformational isomers and obtaining an unambiguous definition of the molecular structure.[9][10][11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of phenols is the ipso-hydroxylation of the corresponding arylboronic acid.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Solubility of 2,5-Difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Difluorophenol, a key building block in the pharmaceutical and agrochemical sectors.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that influence solubility. Furthermore, it offers a detailed experimental protocol for the accurate determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, formulation development, and process optimization.

Introduction

This compound (CAS No: 2713-31-7) is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring two fluorine atoms on the phenolic ring, imparts enhanced reactivity and modified solubility compared to non-fluorinated analogues.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, designing purification strategies such as crystallization, and developing stable formulations.

Physicochemical Properties of this compound

The solubility of a compound is governed by its physicochemical properties. The key properties of this compound are summarized below, providing a basis for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 2713-31-7 | [1][2] |

| Molecular Formula | C₆H₄F₂O | [1][2] |

| Molecular Weight | 130.09 g/mol | [1][2] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 145 °C | [1] |

| Water Solubility | Slightly soluble | [3] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of this compound's solubility can be made. The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, suggesting solubility in polar solvents. Concurrently, the difluorinated aromatic ring contributes to its non-polar character.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the solvent and the phenolic hydroxyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the polar hydroxyl group will hinder dissolution in non-polar media. The fluorine atoms may slightly increase solubility in some non-polar solvents compared to phenol, but the effect is generally modest.

For precise quantitative understanding, experimental determination is essential.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4] This protocol is based on this established method.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

4.2. Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined by ensuring the concentration in solution does not change over successive time points.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to separate the dissolved solute from any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the respective solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

-

4.3. Calculation of Solubility

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation Template

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

| Organic Solvent | Chemical Class | Temperature (°C) | Experimentally Determined Solubility ( g/100 mL) |

| Methanol | Polar Protic | 25 | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined |

| Isopropanol | Polar Protic | 25 | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined |

| Dichloromethane | Halogenated | 25 | Data to be determined |

| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined |

| n-Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Difluorophenol. The information presented herein is intended to support researchers and scientists in the fields of chemical synthesis, drug development, and materials science in the accurate identification and characterization of this compound. This document details the chemical shifts, coupling constants, and multiplicities, and provides a standard experimental protocol for the acquisition of these spectra.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by distinct chemical shifts and coupling patterns arising from the interactions between the proton, carbon, and fluorine nuclei. The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

| H-3 | 6.64 | ddd | J(H,H) = 9.1, J(H,F) = 5.2, 3.2 |

| H-4 | 6.79 | ddd | J(H,H) = 9.1, J(H,F) = 7.7, J(H,H) = 3.6 |

| H-6 | 6.97 | ddd | J(H,F) = 8.9, J(H,H) = 3.6, J(H,F) = 3.2 |

| OH | 5.23 | br s | - |

Multiplicity abbreviations: ddd = doublet of doublet of doublets, br s = broad singlet

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity (due to ¹³C-¹⁹F Coupling) |

| C-1 | 144.1 | d (J(C,F) = 11.8 Hz) |

| C-2 | 158.4 | d (J(C,F) = 240.2 Hz) |

| C-3 | 106.0 | d (J(C,F) = 25.8 Hz) |

| C-4 | 114.7 | d (J(C,F) = 9.1 Hz) |

| C-5 | 149.9 | d (J(C,F) = 238.4 Hz) |

| C-6 | 109.9 | d (J(C,F) = 2.9 Hz) |

Multiplicity abbreviations: d = doublet

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Gently vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The recommended filling height is approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and resolution.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of approximately 0 to 12 ppm.

-

Use a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.

-

Employ a standard pulse program with a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of approximately 0 to 170 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum. Note that couplings to fluorine will still be present.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-10 seconds) is also advisable for accurate integration of quaternary carbons.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) for both ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks in both spectra to determine their precise chemical shifts and coupling constants.

Mandatory Visualization

The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR spectral data of this compound.

In-Depth FT-IR Spectrum Analysis of 2,5-Difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Difluorophenol. The document details the experimental protocols for acquiring the spectrum, presents a thorough interpretation of the vibrational frequencies, and offers insights into the molecular structure. This information is critical for researchers in drug development and materials science who utilize this compound as a key intermediate or building block.

Introduction to FT-IR Spectroscopy of Aromatic Compounds

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern, or spectrum, serves as a unique molecular "fingerprint," providing valuable information about the functional groups present and the overall molecular structure.

In the context of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups, namely the hydroxyl (-OH) group and the carbon-fluorine (C-F) bonds, as well as characterizing the vibrations of the benzene ring. The positions, intensities, and shapes of the absorption bands in the FT-IR spectrum offer a detailed picture of the molecule's vibrational behavior.

Experimental Protocol

The FT-IR spectrum of this compound was obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. This technique is well-suited for analyzing solid and liquid samples with minimal sample preparation.

Instrumentation and Sample Preparation:

-

Spectrometer: Bruker Tensor 27 FT-IR spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory.

-

Sample: this compound, neat solid. The sample was sourced from Alfa Aesar, Thermo Fisher Scientific.

-

Procedure: A small amount of the solid this compound sample was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal surface. The spectrum was then recorded.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

FT-IR Spectrum Analysis and Vibrational Assignments

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. The key functional groups and their characteristic absorption frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3550 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretching (aromatic) | Aromatic Ring |

| 1600 - 1450 | C=C stretching (aromatic) | Aromatic Ring |

| 1300 - 1200 | C-O stretching | Phenolic C-O |

| 1250 - 1100 | C-F stretching | Carbon-Fluorine (C-F) |

| 900 - 675 | C-H out-of-plane bending (aromatic) | Aromatic Ring |

Detailed Interpretation:

-

O-H Stretching (3550 - 3200 cm⁻¹): The broad absorption band in this region is a characteristic feature of the hydroxyl group involved in intermolecular hydrogen bonding. The broadening of the peak is a direct consequence of the varying strengths of these hydrogen bonds in the solid-state sample.

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The sharp, medium-intensity peaks observed in this region are attributed to the stretching vibrations of the C-H bonds on the benzene ring.

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The strong absorptions in this region arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring. The presence of multiple bands is typical for substituted benzene rings.

-

C-O Stretching (1300 - 1200 cm⁻¹): The absorption band corresponding to the stretching vibration of the phenolic C-O bond is expected in this range. Its exact position can be influenced by the electronic effects of the fluorine substituents.

-

C-F Stretching (1250 - 1100 cm⁻¹): The strong absorption bands associated with the C-F stretching vibrations are a key indicator of the fluorine substitution on the aromatic ring. The presence of two fluorine atoms can lead to multiple C-F stretching modes.

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The bands in this "fingerprint" region are due to the out-of-plane bending vibrations of the C-H bonds on the benzene ring. The pattern of these bands can often provide information about the substitution pattern of the aromatic ring.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Conclusion

The FT-IR spectrum of this compound provides a clear and detailed vibrational signature of the molecule. The characteristic absorption bands for the hydroxyl group, aromatic C-H, aromatic C=C, phenolic C-O, and C-F bonds have been identified and assigned. This in-depth analysis serves as a valuable reference for researchers working with this compound, enabling them to confidently identify and characterize this compound in various experimental settings. The provided experimental protocol and spectral interpretation are essential for quality control, reaction monitoring, and structural elucidation in the fields of pharmaceutical development and chemical synthesis.

2,5-Difluorophenol: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This document provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to 2,5-Difluorophenol. The information herein is intended to support researchers, scientists, and professionals in the drug development field in maintaining a safe laboratory environment.

Section 1: Chemical Identification and Properties

This compound is a fluorinated organic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its distinct structure, featuring two fluorine atoms on the phenolic ring, imparts enhanced reactivity and solubility compared to non-fluorinated analogues.[1][2]

Table 1-1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2713-31-7 | [1][3][4][5][6] |

| Molecular Formula | C₆H₄F₂O | [1] |

| Molecular Weight | 130.09 g/mol | [1][7] |

| Appearance | White to almost white or yellow solid, crystals, or chunks | [1][3] |

| Melting Point | 35 - 44 °C | [1][3] |

| Boiling Point | 145 °C | [1][3][4] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |

| Density | 1.351 g/cm³ | [3] |

| Vapor Pressure | 2.16 mmHg at 25°C | [3][4] |

| Water Solubility | Slightly soluble | [3][4][8] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety measures. It is a flammable solid and is harmful through multiple routes of exposure, including ingestion, skin contact, and inhalation.[3][7] It is also known to cause severe skin burns, eye damage, and respiratory irritation.[3]

Table 2-1: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Code | Hazard Statement |

| Flammable Solids | 1 | H228 | Flammable solid. |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled. |

| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation. |

Source: GHS classification data compiled from multiple safety data sheets.[3][7]

Due to the hazardous nature of this compound, all personnel must adhere to the prescribed handling and emergency protocols outlined in the subsequent sections.

Section 3: Safe Handling and Storage Protocol

Adherence to a strict protocol for handling and storage is critical to minimize exposure risk and prevent accidents.

Detailed Protocol for Safe Handling

-

Engineering Controls : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3] Ensure that safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.

-

Respiratory Protection : If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

-

-

Procedural Controls :

-

Avoid all personal contact, including inhalation.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Keep the container tightly closed when not in use.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Use only non-sparking tools.

-

Wash hands thoroughly with soap and water after handling.[3]

-

Launder contaminated clothing separately before reuse.[3]

-

Storage Requirements

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep containers tightly closed and store in a locked cabinet or designated flammables area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate response to an exposure or spill is crucial.

Detailed Protocol for First Aid

-

General Advice : Move the affected person out of the dangerous area. Consult a physician and show them the Safety Data Sheet for the product.

-

Eye Contact :

-

Immediately hold eyelids apart and flush the eyes continuously with large amounts of running water for at least 15 minutes.[3]

-

Ensure complete irrigation by occasionally lifting the upper and lower eyelids.[3]

-

Removal of contact lenses should only be done by skilled personnel.[3]

-

Seek immediate medical attention.[3]

-

-

Skin Contact :

-

Inhalation :

-

Ingestion :

-

Rinse the mouth with water. Do NOT induce vomiting.[3]

-

If vomiting occurs, lean the person forward or place them on their left side to maintain an open airway and prevent aspiration.[3]

-

Never give anything by mouth to an unconscious person.[3]

-

Provide water to drink slowly, as much as can be comfortably consumed.[3]

-

Seek immediate medical attention.[3]

-

Detailed Protocol for Spill Response

The response procedure varies based on the scale of the spill.

-

Minor Spill (Solid) :

-

Isolate and Ventilate : Restrict access to the area. Ensure adequate ventilation.

-

PPE : Wear the appropriate PPE as described in Section 3.1.

-

Containment : Avoid generating dust.[3]

-

Cleanup : Gently sweep or shovel the spilled material into a clean, dry, labeled container for disposal. Use non-sparking tools.[3]

-

Decontamination : Clean the spill area with soap and water, and dike the runoff for later disposal.[3]

-

-

Major Spill (Solid) :

-

Evacuate : Evacuate the area immediately and move upwind.[3]

-

Alert : Alert the institutional emergency response team and fire department, informing them of the location and nature of the hazard.[3]

-

Isolate : Secure the area and prevent entry.

-

Control Ignition Sources : Remove all sources of ignition.[3]

-

Response : Only trained personnel with appropriate respiratory and chemical protection should handle the cleanup. The procedure involves containing the spill with sand, earth, or vermiculite, followed by collection into labeled containers for disposal.[3]

-

Section 5: Fire-Fighting Measures

-

Extinguishing Media : Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool containers.

-

Specific Hazards : As a flammable solid, it can be ignited by heat, sparks, or flames.[3] Decomposition during a fire may produce corrosive and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Section 6: Toxicological and Ecological Information

Toxicological Information

Ecological Information

Data on the environmental fate and ecotoxicity of this compound is limited. It is essential to prevent its release into the environment. Spills should be contained and prevented from entering drains or waterways.[3]

Section 7: Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be treated as hazardous waste. Disposal should be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or into the environment.

This guide is intended as a summary of best practices and does not replace a thorough review of the full Safety Data Sheet (SDS) or institutional safety protocols. Always consult the most current SDS for this compound before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS 2713-31-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. This compound [xieshichem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2713-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety of 2,5-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2,5-Difluorophenol (CAS No: 2713-31-7), compiled and presented for the scientific community. It includes detailed safety information, physical and chemical properties, toxicological data, and procedural guidelines for safe handling, storage, and emergency response.

Section 1: Substance Identification and Hazard Classification

This compound is a fluorinated organic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Due to its chemical structure, it presents several hazards that require careful management in a laboratory or industrial setting.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

GHS Hazard Classification [2][3]

| Hazard Class | Category | Hazard Statement |

| Flammable solids | 1 | H228: Flammable solid |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger [3]

The following diagram illustrates the logical flow from hazard identification to the necessary protective actions as mandated by the GHS.

Section 2: Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing experiments, understanding its environmental fate, and ensuring safe handling.

| Property | Value |

| Molecular Formula | C₆H₄F₂O |

| Molecular Weight | 130.09 g/mol |

| Appearance | White to almost white solid, crystals, or chunks |

| Melting Point | 35 - 44 °C |

| Boiling Point | 145 °C |

| Density | 1.351 g/cm³ |

| Vapor Pressure | 2.16 mmHg at 25°C |

| Flash Point | 53 °C (127.4 °F) - closed cup |

| Water Solubility | Slightly soluble |

| Octanol-Water Partition Coefficient (Log P) | 2 (XLogP3) |

Section 3: Toxicological Information

The primary toxicological concern with this compound is its acute toxicity upon ingestion, dermal contact, or inhalation.[2] It is classified as harmful in all three routes of exposure. Phenolic compounds, in general, can cause toxicity by denaturing proteins and disrupting cell walls, leading to tissue necrosis.[4] Systemic absorption can lead to effects on the central nervous system and heart.[4]

Quantitative Toxicological Data

| Parameter | Value | Species | Route |

| LD₅₀ | 580 mg/kg | Rat | Oral |

Potential Toxicological Mechanisms

While specific signaling pathways for this compound are not well-documented, data from related halogenated phenols and similar aromatic compounds suggest potential metabolic and toxicological pathways. The primary mechanism of toxicity for many phenols involves interference with oxidative phosphorylation.[5] Metabolism likely proceeds via two main routes: cytochrome P450-catalyzed hydroxylation and glutathione conjugation, which are common pathways for detoxifying aromatic compounds.[6]

The following diagram outlines a potential logical framework for the metabolism and subsequent toxic effects of halogenated phenols. This is a generalized model and not a confirmed pathway for this compound.

Section 4: Experimental Protocols and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Use explosion-proof electrical and ventilating equipment.[2]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Avoid synthetic materials like nylon or polyester.[8]

-

Respiratory Protection: If dust or vapors are likely to be generated, use a NIOSH-approved respirator with appropriate cartridges.[9]

-

The selection of PPE is a critical step in the risk management process.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, open flames, and other ignition sources.[2] The material should be stored in a designated flammables area, segregated from incompatible materials such as strong oxidizing agents and strong bases.[10]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources.[11] Evacuate personnel. Wear appropriate PPE. With a non-sparking shovel, place the material into a clean, dry, labeled container for disposal.[11]

-

Major Spills: Alert the emergency response team and fire brigade.[11] Control personal contact and prevent the substance from entering drains or waterways.[11]

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[10] The following flowchart details the initial response steps.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. This compound [xieshichem.com]

- 9. 2,5-二氟苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound CAS 2713-31-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. 2713-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Versatility of 2,5-Difluorophenol in Modern Research: A Technical Guide

For Immediate Release

A Deep Dive into the Applications of 2,5-Difluorophenol for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning role of this compound as a critical building block in the synthesis of high-value molecules for pharmaceutical and agrochemical research. The unique electronic properties conferred by the fluorine atoms on the phenolic ring make this compound a prized starting material for developing novel kinase inhibitors and potent herbicides. This document provides an in-depth look at the synthetic routes, quantitative biological data, and experimental protocols associated with these applications.

Core Applications in Medicinal Chemistry: Kinase Inhibitors

The 2,5-difluorophenoxy moiety has proven to be a key pharmacophore in the design of selective kinase inhibitors, particularly for Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2). These kinases are implicated in cell division and neurological disorders, making them attractive targets for therapeutic intervention. The strategic incorporation of the this compound scaffold has led to the development of potent and selective inhibitors.

Quantitative Data: Inhibition of VRK1 and VRK2

The following table summarizes the inhibitory activity and thermal shift assay data for a prototype aminopyridine-based inhibitor incorporating the 2,5-difluorophenoxy group.

| Compound ID | Target Kinase | IC50 (nM)[1] | ΔTm (°C) |

| 5 | VRK1-FL | 150 | 7.5 |

| VRK2-KD | 400 (KD) | 8.0 |

IC50: Half-maximal inhibitory concentration. ΔTm: Change in melting temperature, indicating ligand binding. KD: Dissociation constant.

Experimental Protocol: Synthesis of Pyridine-Based VRK Inhibitors

The synthesis of these inhibitors is efficiently achieved through a two-step, microwave-assisted Suzuki-Miyaura cross-coupling reaction.[2]

Step 1: Monosubstitution of Dihalopyridine

-

Materials: 3,5-dibromo-2-aminopyridine, 2,5-difluorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

In a microwave reactor vessel, combine 3,5-dibromo-2-aminopyridine (1 equivalent), 2,5-difluorophenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vessel and irradiate in a microwave reactor at 120°C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-(2,5-difluorophenoxy)pyridin-2-amine.

-

Step 2: Disubstitution of the Pyridine Core

-

Materials: 3-bromo-5-(2,5-difluorophenoxy)pyridin-2-amine, desired arylboronic acid (e.g., phenylboronic acid), Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water.

-

Procedure:

-

In a microwave reactor vessel, combine the product from Step 1 (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vessel and irradiate in a microwave reactor at 120°C for 30 minutes.

-

Work-up and purify as described in Step 1 to obtain the final 3-(aryl)-5-(2,5-difluorophenoxy)pyridin-2-amine inhibitor.

-

Signaling Pathway: VRK1/VRK2 Inhibition

Caption: Competitive inhibition of VRK1/VRK2 by a 2,5-difluorophenoxy-containing compound.

Emerging Applications in Agrochemicals: Herbicides

The 2,5-difluorophenoxy scaffold is also a valuable component in the design of modern herbicides. Its inclusion in molecules can enhance their biological activity against target weeds.

Quantitative Data: Herbicidal Activity

The following table presents the herbicidal activity of a compound containing a difluorophenoxy moiety against various weed species.

| Compound ID | Target Weed | Growth Inhibition (%) at 150 g/ha |

| IIa | Abutilon theophrasti | 95 |

| Brassica juncea | 100 | |

| Amaranthus retroflexus | 100 | |

| Eclipta prostrata | 90 |

Data is for a structurally related compound, 2---INVALID-LINK--methyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, highlighting the potential of phenoxy-based herbicides.[3]

Experimental Protocol: Synthesis of a 2,5-Difluorophenoxy-Containing Herbicide Intermediate

A key step in the synthesis of many phenoxy herbicides is the etherification of a phenol with a suitable alkyl halide.

-

Materials: this compound, Ethyl 2-bromopropionate, Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield ethyl 2-(2,5-difluorophenoxy)propanoate.

-

Experimental Workflow: Herbicide Synthesis

References

2,5-Difluorophenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenol is a valuable and versatile fluorinated building block in organic synthesis, prized for its unique electronic properties that impart desirable characteristics to target molecules. The presence of two fluorine atoms on the phenolic ring significantly influences its reactivity and the properties of its derivatives, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of biologically active compounds, with a particular focus on its role in the development of p38 MAPK inhibitors.

Physicochemical and Spectroscopic Data

The unique physical and spectroscopic properties of this compound are fundamental to its application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2713-31-7 | [3] |

| Molecular Formula | C₆H₄F₂O | [3] |

| Molecular Weight | 130.09 g/mol | [3] |

| Melting Point | 40-44 °C | [2][3] |

| Boiling Point | 145 °C | [1][2] |

| pKa | 7.71 ± 0.10 (Predicted) | [1] |

| Water Solubility | Slightly soluble | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available from various sources. | [4] |

| ¹³C NMR | Spectral data available from various sources. | [4] |

| IR (Infrared) | Gas Phase Spectrum available. | [5] |

| Mass Spec (MS) | Top peaks at m/z 130, 82, 101. | [4] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a multi-step sequence starting from 1,4-difluorobenzene. The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 1,4-Difluorobenzene to 2,5-Difluoronitrobenzene

-

Materials: 1,4-Difluorobenzene, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

To a stirred mixture of concentrated sulfuric acid, add 1,4-difluorobenzene while maintaining the temperature below 10 °C.

-

Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-difluoronitrobenzene. Further purification can be achieved by distillation or recrystallization.

-

Step 2: Reduction of 2,5-Difluoronitrobenzene to 2,5-Difluoroaniline

-

Materials: 2,5-Difluoronitrobenzene, a suitable reducing agent (e.g., hydrogen gas with Raney nickel catalyst, or tin(II) chloride in ethanol), and an appropriate solvent.

-

Procedure (using Hydrogenation):

-

Dissolve 2,5-difluoronitrobenzene in a suitable solvent such as ethanol or tetrahydrofuran in a hydrogenation vessel.[6]

-

Add a catalytic amount of Raney nickel.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).[6]

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 2,5-difluoroaniline.[6]

-

Step 3: Diazotization of 2,5-Difluoroaniline and Hydrolysis to this compound

-

Materials: 2,5-Difluoroaniline, concentrated sulfuric acid, sodium nitrite, water, ice.

-

Procedure:

-

Prepare a solution of 2,5-difluoroaniline in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[7]

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.[7]

-

The this compound can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).[7]

-

Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

-

Key Reactions of this compound as a Building Block

This compound undergoes a variety of reactions, making it a versatile precursor in organic synthesis. The electron-withdrawing nature of the fluorine atoms influences the reactivity of both the hydroxyl group and the aromatic ring.

O-Alkylation (Williamson Ether Synthesis)

The synthesis of aryl ethers from this compound is a common transformation.

Experimental Protocol: General Procedure for O-Alkylation

-

Materials: this compound, an alkyl halide (e.g., ethyl iodide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetone).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base and stir at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Table 3: Example of O-Alkylation Yields (Illustrative)

| Alkyl Halide | Product | Yield (%) |

| Ethyl Iodide | 2,5-Difluorophenetole | 85-95% (expected) |

| Benzyl Bromide | Benzyl 2,5-difluorophenyl ether | 80-90% (expected) |

Electrophilic Aromatic Substitution

The directing effects of the hydroxyl and fluorine substituents on the aromatic ring of this compound are crucial for predicting the outcome of electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The interplay of these effects will determine the regioselectivity of the substitution.

Nitration:

-

Reagents: Nitrating agent (e.g., nitric acid in sulfuric acid or a milder nitrating agent).

-

Expected Outcome: The substitution pattern will depend on the reaction conditions. Milder conditions may favor substitution at positions ortho and para to the hydroxyl group.

Friedel-Crafts Acylation:

-

Reagents: An acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃).[8]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the Lewis acid in an anhydrous solvent (e.g., dichloromethane).

-

Cool the suspension to 0 °C.

-

Add the acylating agent dropwise.

-

Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir and warm to room temperature while monitoring by TLC.

-

Quench the reaction by carefully pouring it into a mixture of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Application in Pharmaceutical Synthesis: p38 MAPK Inhibitors

This compound is a key building block in the synthesis of a number of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK).[9][10][11][12] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[5]

The 2,5-difluorophenoxy moiety often plays a crucial role in the binding of these inhibitors to the active site of the p38α isoform, contributing to their potency and selectivity. The synthesis of these inhibitors typically involves the coupling of this compound with a heterocyclic core via nucleophilic aromatic substitution or other cross-coupling reactions.

Application in Agrochemical Synthesis